1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Description
1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-bromophenyl group at position 1 and a 2-(1H-indol-3-yl)ethylamino moiety at position 2. This compound belongs to a class of derivatives designed for multi-target activity, particularly targeting serotonin receptors (5-HT1A) and serotonin transporters (SERT), which are critical in antidepressant drug development . Its structure integrates elements known to enhance receptor binding: the bromophenyl group may improve lipophilicity and receptor interaction, while the indole moiety mimics endogenous serotonin, facilitating affinity for serotonergic targets .
Properties
Molecular Formula |
C20H18BrN3O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18BrN3O2/c21-14-5-7-15(8-6-14)24-19(25)11-18(20(24)26)22-10-9-13-12-23-17-4-2-1-3-16(13)17/h1-8,12,18,22-23H,9-11H2 |
InChI Key |
DYUKMAHIKYBHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the bromophenyl and indole groups. Common reagents used in these reactions include bromine, indole, and various amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and indole groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Binding Affinity and Pharmacological Profiles
- 5-HT1A Receptor Affinity :
The target compound’s pyrrolidine-2,5-dione scaffold is associated with dual 5-HT1A/SERT binding. SAR studies indicate that piperidine-containing analogs (e.g., compound 31 in ) exhibit stronger 5-HT1A affinity (Ki = 3.2 nM) compared to the serotonin control (Ki = 2.1 nM) . However, bromophenyl substitution may enhance selectivity or pharmacokinetic properties over methoxy or fluoro analogs . - SERT Inhibition :
Derivatives with elongated alkyl chains (e.g., propyl or butyl linkers) show improved SERT inhibition, likely due to better alignment with the transporter’s hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
